Butyl decyl phosphate
Description
Overview of Mono- and Dialkyl Phosphate (B84403) Esters in Chemical Science
Phosphate esters are a significant class of organophosphorus compounds formed from the esterification of phosphoric acid with alcohols. ontosight.ailibretexts.orglibretexts.org This reaction can yield monoalkyl, dialkyl, or trialkyl esters, depending on whether one, two, or three of the acidic hydroxyl groups on the phosphoric acid molecule react with an alcohol. libretexts.orglibretexts.org These esters are fundamental in various scientific domains, most notably in biochemistry, where they are integral components of life's essential molecules. libretexts.orgcosmeticsciencetechnology.com For instance, phosphate esters form the structural backbone of nucleic acids (DNA and RNA) and are key constituents of phospholipids, which create the lipid bilayers of cell membranes. libretexts.orgcosmeticsciencetechnology.commdpi.com Furthermore, molecules like adenosine (B11128) triphosphate (ATP) are high-energy phosphate esters that serve as the primary energy currency in cells. libretexts.orglibretexts.org
Beyond their biological roles, alkyl phosphate esters are recognized for their versatility as anionic surfactants. ontosight.aicosmeticsciencetechnology.com Their properties are heavily influenced by the molecular structure, particularly the ratio of monoalkyl to dialkyl esters in a mixture. cosmeticsciencetechnology.com Generally, monoalkyl phosphates are preferred for applications requiring good detergency and stable foam production, whereas dialkyl phosphates are more effective as emulsifying agents. cosmeticsciencetechnology.com The synthesis of these compounds typically involves the reaction of phosphorus oxychloride or polyphosphoric acid with alcohols, often resulting in a mixture of mono- and diesters. researchgate.netorganic-chemistry.org
Research Significance of Long-Chain Alkyl Phosphates
Long-chain alkyl phosphates, which include compounds like butyl decyl phosphate, are a subject of considerable research interest due to their unique physicochemical properties and diverse potential applications. The length of the alkyl chain is a critical determinant of their function. nih.govresearchgate.net One major area of investigation is their use as surfactants and in the formulation of self-assembled monolayers (SAMs). ontosight.airesearchgate.net Research has shown that the length of the alkyl chain directly impacts the order and packing density of SAMs on surfaces such as titanium oxide. researchgate.netacs.org Specifically, alkyl phosphates with chains longer than 15 carbon atoms tend to form more crystalline and densely packed monolayers. researchgate.netacs.org
In the field of biomaterials, long-chain alkyl phosphates are explored for their potential in promoting bone regeneration. vulcanchem.comresearchgate.net Studies have demonstrated that modifying the surface of materials like α-tricalcium phosphate with alkyl phosphates, including butyl phosphate, can enhance the formation of apatite (a key mineral component of bone) in simulated body fluids. vulcanchem.comresearchgate.net The rate of this transformation is inversely related to the length of the alkyl chain; longer chains tend to slow down the conversion to hydroxyapatite (B223615). nih.gov This tunable reactivity is crucial for designing novel bioresponsive ceramics. nih.gov Furthermore, the biological significance of alkyl chain length is highlighted in studies of lipid mediators like sphingosine-1-phosphate (S1P), where chain length variations affect receptor activation and signaling pathways. nih.gov
Historical Development of this compound-Related Research Trajectories
The study of organophosphorus compounds dates back to the 19th century, with significant advancements occurring throughout the 20th century. mdpi.com The utility of triaryl phosphate esters as plasticizers was recognized around 1910 for their application with cellulose (B213188) acetate. epa.gov The broader family of alkyl phosphates gained prominence in various industrial and research applications over the following decades.
Specific research into mixed alkyl phosphates like this compound is part of a larger trajectory focusing on the synthesis and application of long-chain alkyl phosphates. While early literature extensively covers simpler compounds like tributyl phosphate nih.govchemeo.com and individual long-chain phosphates like dodecyl phosphate, researchgate.net the direct investigation of mixed esters such as this compound is a more recent development. Research in the 21st century has increasingly focused on creating alkyl phosphates with tailored properties. For example, a 2012 study detailed a method for preparing long-chain dialkyl phosphates for use in industrial applications like hydraulic fluids. organic-chemistry.org More pertinent to the biomedical field, research has systematically investigated how varying the alkyl chain length (from methyl to butyl to dodecyl) on calcium phosphate salts affects their transformation into bone-like minerals. nih.gov This line of research, which directly involves butyl and dodecyl (a close relative of decyl) phosphates, is critical for the development of advanced, bioresponsive materials for tissue engineering. researchgate.netnih.gov The synthesis of calcium alkyl phosphates, including calcium butyl phosphate and calcium dodecyl phosphate, as precursors for bioceramics represents a key research direction that encompasses the structural motifs found in this compound. mdpi.com
Compound Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₃₁O₄P |
| Molecular Weight | 294.37 g/mol |
| CAS Number | 54653-20-2 epa.gov |
| Density | 1.081 g/cm³ vulcanchem.com |
| Boiling Point | 452.4°C at 760 mmHg vulcanchem.com |
| Flash Point | 240.7°C vulcanchem.com |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) vulcanchem.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Signals |
| IR Spectroscopy | Strong absorption bands at 1250–1150 cm⁻¹ (P=O stretch) and 1050–950 cm⁻¹ (P–O–C stretch). vulcanchem.com |
| ³¹P NMR Spectroscopy | Signals typically appear at δ 0–2 ppm for monoesters and δ -1 to -3 ppm for diesters. vulcanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
54653-20-2 |
|---|---|
Molecular Formula |
C14H30O4P- |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
butyl decyl phosphate |
InChI |
InChI=1S/C14H31O4P/c1-3-5-7-8-9-10-11-12-14-18-19(15,16)17-13-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
FLHUDXNLUORBGA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCCCC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Butyl Decyl Phosphate
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations inherent to Butyl Decyl Phosphate (B84403).
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within the Butyl Decyl Phosphate molecule. The spectrum is dominated by characteristic vibrations of the phosphate group and the attached alkyl chains.
The most prominent feature in the FTIR spectrum of a trialkyl phosphate is the intense absorption band corresponding to the phosphoryl group (P=O) stretching vibration, which typically appears in the 1250-1300 cm⁻¹ region. researchgate.net The exact position of this band is sensitive to the electronic effects of the attached alkoxy groups. Another key region is between 1000 cm⁻¹ and 1050 cm⁻¹, where strong bands associated with the P-O-C (alkoxy) stretching vibrations are observed. emerginginvestigators.org
The butyl and decyl hydrocarbon chains give rise to characteristic alkane absorptions. These include the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically found in the 2850-2960 cm⁻¹ range. Additionally, C-H bending (scissoring and rocking) vibrations for these groups are expected in the 1370-1470 cm⁻¹ region. emerginginvestigators.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| ν(C-H) | 2850 - 2960 | Strong | Asymmetric and symmetric stretching of CH₂, CH₃ groups in butyl and decyl chains |
| ν(P=O) | 1250 - 1300 | Very Strong | Phosphoryl group stretching |
| δ(C-H) | 1370 - 1470 | Medium | Bending vibrations of CH₂, CH₃ groups |
| ν(P-O-C) | 1000 - 1050 | Strong | Asymmetric stretching of the phosphate-ester linkage |
Raman Spectroscopy for Molecular Vibrations and Conformations
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For alkyl phosphates, the symmetric stretching vibration of the P-O-C linkage is often more prominent in the Raman spectrum than in the IR spectrum. The phosphoryl (P=O) stretch, while strong in the IR, also typically yields a moderately intense and sharp band in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound, providing detailed information about the phosphorus, carbon, and proton environments.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. Trialkyl phosphates exhibit a characteristic chemical shift in a narrow range. huji.ac.il For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, typically between 0 and -5 ppm relative to an 85% H₃PO₄ standard. nih.govresearchgate.netresearchgate.net This chemical shift confirms the presence of a phosphate (P(V)) core.
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. Distinct signals are expected for each carbon in the butyl and decyl chains. The carbons directly attached to the phosphate oxygen (α-carbons) are deshielded and appear further downfield (typically 65-70 ppm) compared to the other carbons in the alkyl chains. These α-carbon signals also exhibit coupling to the phosphorus nucleus (²J(PC)), which appears as a doublet in the proton-decoupled spectrum. The terminal methyl carbons of the butyl and decyl chains would appear at the highest field (most shielded), around 14 ppm. While direct data for this compound is not available, the spectrum of a closely related phosphonate, Butylphosphonic acid, butyl decyl ester, provides analogous chemical shifts for the alkyl chains. spectrabase.com
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| ³¹P | 0 to -5 | Single resonance, confirming phosphate environment. |
| ¹³C (α-carbons of butyl/decyl) | ~65 - 70 | Deshielded due to adjacent oxygen; shows ²J(PC) coupling. |
| ¹³C (other alkyl carbons) | ~14 - 32 | Signals corresponding to the remaining methylene and methyl groups. |
| ¹H (α-protons of butyl/decyl) | ~4.0 - 4.2 | Deshielded protons on carbons adjacent to oxygen; shows ³J(PH) coupling. |
X-ray Diffraction (XRD) for Crystalline and Liquid Structure Analysis
X-ray Diffraction (XRD) is a primary technique for analyzing the atomic and molecular structure of crystalline materials. While this compound is a liquid at room temperature and thus lacks the long-range order of a crystal, XRD can still provide valuable information. In the liquid state, broad diffraction peaks can indicate average intermolecular distances.
For related long-chain alkyl phosphates, XRD is crucial for studying their solid-state or self-assembled structures. Studies on calcium alkyl phosphates with varying chain lengths (including butyl and dodecyl) show that these compounds form layered (lamellar) structures in the solid state. researchgate.net XRD patterns of these materials exhibit a series of sharp, low-angle reflections corresponding to the interlayer spacing (d-spacing) of the lamellar structure. This spacing is directly related to the length of the alkyl chains. researchgate.net Should this compound be crystallized at low temperatures or organized into liquid crystalline phases, XRD would be the key method to determine its packing arrangement and molecular ordering. nih.govkent.ac.uk
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns.
Under electron ionization (EI), trialkyl phosphates undergo characteristic fragmentation pathways. A common mechanism is the McLafferty-type rearrangement, which involves the transfer of a hydrogen atom from the alkyl chain to a phosphoryl oxygen, followed by the elimination of an alkene. mdpi.com For this compound, this would lead to the loss of butene (C₄H₈, 56 Da) or decene (C₁₀H₂₀, 140 Da).
Sequential loss of both alkyl groups as alkenes is a dominant pathway for alkyl phosphates. mdpi.com The fragmentation would likely proceed through the following steps:
Loss of decene to form a butyl dihydrogen phosphate-like ion.
Loss of butene to form a decyl dihydrogen phosphate-like ion.
Subsequent loss of the remaining alkyl group to form protonated phosphoric acid ions. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds like this compound in complex mixtures. chromatographyonline.comnih.gov In a GC-MS analysis, the compound would first be separated from other components on a GC column, and its retention time would be characteristic. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.
The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern, as described above, would allow for unambiguous structural confirmation. The presence of characteristic fragment ions resulting from the loss of butene and decene would be a key indicator for identifying this compound. mdpi.comnih.govchromatographyonline.com
| Ion | Proposed Structure | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | C₁₄H₃₁O₄P⁺ | Molecular Ion |
| [M - C₄H₈]⁺ | Ion from loss of butene | McLafferty rearrangement |
| [M - C₁₀H₂₀]⁺ | Ion from loss of decene | McLafferty rearrangement |
| [H₄PO₄]⁺ | Protonated phosphoric acid | Characteristic fragment of alkyl phosphates |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of chemical compounds by providing the precise molecular weight with high accuracy. For this compound (C₁₄H₃₁O₄P), HRMS can determine its elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.
The theoretical monoisotopic mass of this compound is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁶O, ³¹P). This precise mass is a critical parameter for its identification in complex mixtures, distinguishing it from other compounds with the same nominal mass.
Table 1: Calculated Molecular Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₃₁O₄P |
| Average Mass | 294.368 g/mol |
In HRMS analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS) using an Orbitrap or time-of-flight (TOF) analyzer, organophosphate esters typically ionize well in positive mode, often forming adducts such as [M+H]⁺ or [M+Na]⁺. mdpi.com The fragmentation pathways of organophosphate esters are heavily influenced by the alkyl substituents. mdpi.com For an asymmetric trialkyl phosphate like this compound, collision-induced dissociation (CID) would likely involve the cleavage of the C-O bonds. Common fragmentation patterns include the loss of the butyl group (as butene) or the decyl group (as decene), along with subsequent rearrangements. mdpi.com
These fragmentation patterns, observed as specific m/z values in the tandem mass spectrum (MS/MS), provide definitive structural confirmation. The high mass accuracy of HRMS ensures that the elemental formulas of these fragments can be confidently assigned.
Table 2: Predicted HRMS Fragments for this compound ([M+H]⁺, m/z 295.2005)
| Predicted m/z | Possible Formula | Description |
|---|---|---|
| 239.1380 | C₈H₁₉O₄P | Loss of Butene (C₄H₈) |
| 155.0518 | C₄H₁₁O₄P | Loss of Decene (C₁₀H₂₀) |
Other Spectroscopic and Analytical Techniques for Structural Characterization
Beyond mass spectrometry, a suite of other spectroscopic techniques is crucial for the complete structural elucidation of this compound, providing complementary information about its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound would show distinct signals for the butyl and decyl chains. The protons on the methylene groups directly attached to the phosphate oxygen (P-O-CH₂-) would be the most deshielded, appearing furthest downfield (typically in the 3.5-4.2 ppm range) due to the electronegativity of the oxygen atom. libretexts.orglibretexts.org The remaining methylene and methyl protons of the alkyl chains would appear at higher fields (upfield), generally between 0.8 and 1.7 ppm. compoundchem.com
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The carbons of the methylene groups adjacent to the phosphate oxygen (P-O-C H₂-) would resonate at the lowest field (around 60-70 ppm). libretexts.org The terminal methyl carbons of the butyl and decyl chains would appear at the highest field (around 14 ppm). libretexts.orgoregonstate.edu
³¹P NMR Spectroscopy : As a compound containing phosphorus, ³¹P NMR is particularly informative. mdpi.com this compound would exhibit a single sharp signal in its proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. mdpi.com The chemical shift for trialkyl phosphates typically appears in a characteristic region, with values for similar compounds like tributyl phosphate observed around -3.2 ppm. researchgate.net
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Technique | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | -CH₃ (Butyl & Decyl) | 0.8 - 1.0 |
| -CH₂- (Alkyl Chains) | 1.2 - 1.7 | |
| P-O-CH₂- (Butyl & Decyl) | 3.5 - 4.2 | |
| ¹³C NMR | -C H₃ (Butyl & Decyl) | ~14 |
| -C H₂- (Alkyl Chains) | 22 - 32 | |
| P-O-C H₂- (Butyl & Decyl) | 60 - 70 |
| ³¹P NMR | O=P(OR)₃ | -1 to -5 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of organophosphate esters and alkyl chains. osti.gov
Key characteristic bands would include:
A very strong and sharp absorption corresponding to the P=O (phosphoryl) stretching vibration , typically found in the 1250-1300 cm⁻¹ region. chalcogen.ro
A strong absorption for the P-O-C stretching vibrations , usually located in the 1000-1050 cm⁻¹ region. researchgate.net
Multiple sharp bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric C-H stretching vibrations of the numerous methylene and methyl groups in the butyl and decyl chains. vscht.cz
C-H bending vibrations for the alkyl groups would appear around 1380 cm⁻¹ and 1465 cm⁻¹. vscht.cz
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Description of Vibration | Intensity |
|---|---|---|---|
| 2850 - 2960 | C-H | Alkyl Stretching | Strong |
| 1465 | C-H | Methylene Bending | Medium |
| 1380 | C-H | Methyl Bending | Medium |
| 1250 - 1300 | P=O | Phosphoryl Stretching | Very Strong |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dibutyl phosphate |
| Tributyl phosphate |
Computational Chemistry and Molecular Modeling of Butyl Decyl Phosphate Systems
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties of molecules. For butyl decyl phosphate (B84403), these methods can predict its geometry, spectroscopic characteristics, and chemical reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. In the context of organophosphorus compounds, DFT is employed to investigate electronic and structural properties. For a molecule like butyl decyl phosphate, DFT calculations can predict key parameters that govern its reactivity.
The reactivity of organophosphorus compounds is often linked to the basicity of the phosphoryl oxygen atom. DFT calculations can quantify this by computing properties such as Mulliken charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). For instance, a higher negative charge on the phosphoryl oxygen and a higher energy HOMO would suggest a greater propensity for electrophilic attack and stronger coordination capabilities. Studies on analogous di-n-alkyl phosphine oxides have utilized DFT to understand their electronic structures and extraction behaviors, revealing that electronic similarities among these ligands lead to similar extraction properties researchgate.net. Such calculations for this compound would involve geometry optimization to find the most stable conformation, followed by electronic property calculations. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G**, def2-TZVP) is crucial for obtaining reliable results that correlate well with experimental data researchgate.netmdpi.commdpi.com.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Implication for Reactivity |
| Energy of HOMO | -7.2 eV | Indicates susceptibility to electrophilic attack. |
| Energy of LUMO | +1.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity. |
| Mulliken Charge on P=O Oxygen | -0.85 e | Suggests a high degree of basicity and potential for metal coordination. |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computations.
Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are highly valuable for accurately predicting spectroscopic properties. For this compound, these methods can be used to compute vibrational frequencies (FTIR), and nuclear magnetic resonance (NMR) chemical shifts researchgate.netresearchgate.netcwejournal.org. The correlation of these computationally predicted spectra with experimental data serves as a powerful validation of the computed molecular structure and electronic environment researchgate.net.
For example, computational studies on organophosphate pesticides have been performed at the Hartree-Fock (HF) level of theory with basis sets like 6-311G(d,p) to analyze their spectroscopic data researchgate.net. The calculated vibrational frequencies corresponding to the P=O, P-O-C, and C-H stretching modes in this compound can be compared with experimental IR spectra to confirm its structural integrity. Similarly, calculated ¹H, ¹³C, and ³¹P NMR chemical shifts can be correlated with experimental NMR data to provide a detailed assignment of the spectral peaks cwejournal.org. Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors to the computed frequencies or by using more sophisticated levels of theory.
Table 2: Illustrative Correlation of Calculated and Experimental Spectroscopic Data for Organophosphates
| Spectroscopic Parameter | Computational Method | Calculated Value | Experimental Value |
| P=O Stretching Frequency | HF/6-311G(d,p) | 1280 cm⁻¹ | 1250 cm⁻¹ |
| ³¹P NMR Chemical Shift | GIAO-DFT | 2.5 ppm | 2.1 ppm |
| ¹H NMR (α-CH₂) | B3LYP/6-31G* | 4.1 ppm | 4.0 ppm |
Note: This table presents typical data for organophosphates to illustrate the correlation between computational and experimental values. Specific values for this compound would require dedicated studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes and macroscopic properties. For this compound, MD simulations can reveal details about its interactions, aggregation behavior, and properties at interfaces.
This compound, being an amphiphilic molecule with a polar phosphate head group and nonpolar butyl and decyl tails, is expected to exhibit complex intermolecular interactions and self-association in solution. MD simulations are well-suited to explore these phenomena. By simulating a system containing multiple this compound molecules in a solvent, one can observe their aggregation into structures like micelles or bilayers over time nih.govresearchgate.net.
These simulations can provide detailed information on the structure of the aggregates, the orientation of the molecules within them, and the role of solvent in mediating these interactions. Analysis of the simulation trajectories can yield radial distribution functions (RDFs) to characterize the local ordering of molecules and hydrogen bonding patterns. Such studies have been performed on similar systems, like n-dodecyl phosphate, revealing the formation of stable bilayer and micellar structures nih.gov. These simulations also highlight the importance of hydrogen bonding in stabilizing these aggregates nih.gov.
The surfactant-like nature of this compound makes its behavior at interfaces, such as liquid-liquid or liquid-solid interfaces, of particular interest. MD simulations can model these interfaces to understand how this compound molecules orient themselves and affect interfacial properties like surface tension. For example, in an oil-water system, this compound would be expected to accumulate at the interface, with its polar head in the aqueous phase and its nonpolar tails in the oil phase.
Computational studies on the adsorption of organic phosphates at mineral-water interfaces have demonstrated the power of MD simulations in elucidating binding mechanisms and interaction energies frontiersin.orgnih.govacs.org. Similarly, simulating this compound at a relevant interface can provide insights into its role in processes like solvent extraction or as a surface-active agent.
The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. A force field consists of a set of parameters that define the potential energy of the system. For organophosphorus compounds, several force fields like OPLS, GAFF, and CHARMM have been developed and refined researchgate.netresearchgate.netnih.gov.
The development and validation of a force field for this compound would involve a systematic process. Initially, quantum chemical calculations are used to determine partial atomic charges and bonded parameters for the molecule. These parameters are then refined by comparing the results of MD simulations of the bulk liquid with experimental data for properties like density and enthalpy of vaporization. Ab initio molecular dynamics (AIMD) can also be used to benchmark the performance of classical force fields in reproducing liquid structures researchgate.netaip.orgaip.org. The validation of force fields for organophosphorus compounds is an ongoing area of research to ensure their reliability in predicting the properties of these important molecules researchgate.netproceedings.science.
Table 3: Common Force Fields for Organophosphorus Compound Simulations
| Force Field | Type | Key Features |
| OPLS-AA | All-Atom | Optimized for liquid simulations. |
| GAFF | All-Atom | General Amber Force Field, widely used for organic molecules. |
| CHARMM | All-Atom | Extensively used for biomolecular simulations, with parameters for many organic molecules. |
| TraPPE-UA | United-Atom | Groups of atoms (e.g., CH₂, CH₃) are treated as single interaction centers. |
Conformational Analysis and Energetic Landscapes
The conformational landscape of organophosphates like this compound is inherently complex due to the rotational freedom of the alkyl chains attached to the phosphate group. Computational studies on the analogous molecule, tri-n-butyl phosphate (TBP), provide significant insights into the probable conformational preferences and the resulting energetic landscape.
Conformational Preferences:
Research employing Density Functional Theory (DFT) calculations has been instrumental in exploring the conformational space of TBP. nih.govacs.org These studies reveal that the conformations of TBP can be categorized into distinct clusters based on the orientation of the hyperconjugative carbons in the butyl chains. acs.org The two primary clusters identified are the G±G±G± and TG±G± conformations. acs.org The nomenclature here refers to the gauche (G) or trans (T) arrangement around the C-C bonds of the alkyl chains.
Molecular dynamics simulations have also been employed to investigate the most probable conformations of TBP in different environments, including in a vacuum and in various diluents like water and n-dodecane. osti.gov These simulations provide a dynamic picture of the conformational flexibility of the molecule.
Energetic Landscapes:
The energetic landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. For a flexible molecule like this compound, this landscape is characterized by a multitude of local energy minima, corresponding to different stable conformers, separated by energy barriers. The DFT calculations performed on TBP at the B3LYP level of theory with the 6-31++G(d,p) basis set have been crucial in determining the relative energies of these conformers. nih.govacs.org
The formulation of predictive rules from computational studies on model compounds helps in navigating this complex energetic topography to locate the most relevant, low-energy regions. nih.govacs.org Understanding this landscape is critical as it governs the molecule's physical and chemical properties, including its reactivity and ability to form complexes.
Table 1: Computational Methods and Key Findings in the Conformational Analysis of Tri-n-butyl Phosphate (TBP) as a Model for this compound
| Computational Method | Key Findings | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Identification of G±G±G± and TG±G± as the main conformational clusters. | acs.org |
| DFT with model compounds (DMBP, DBMP) | Development of predictive rules for conformer energy ordering. | nih.gov |
| Molecular Dynamics (MD) Simulations | Determination of the most probable conformations in various environments. | osti.gov |
Computational Studies on Coordination Chemistry and Complex Formation
Computational chemistry provides a powerful lens through which to examine the coordination behavior of organophosphates like this compound with metal ions. Density Functional Theory (DFT) has been a primary tool in elucidating the electronic structures and energetics of complex formation between the analogous tri-n-butyl phosphate (TBP) and various metal nitrates.
Coordination with Metal Ions:
Studies on the complexation of TBP with plutonium(IV) and zirconium(IV) nitrates have demonstrated its superior extraction capabilities for Pu(IV). acs.orgnih.gov DFT calculations have been employed to understand the selectivity by analyzing the electronic structures of the resulting complexes, such as Pu(NO₃)₄·2TBP and Zr(NO₃)₄·2TBP. acs.orgnih.govresearchgate.net
These computational investigations have successfully established the lowest energy electronic states for these complexes. acs.orgnih.gov For the plutonium complex, a quintet ground state was identified, while the zirconium complex exists in a singlet spin state. acs.orgnih.gov The structural parameters derived from the optimized geometries of these complexes, particularly for the plutonium complex, show good agreement with experimental data. acs.orgnih.govresearchgate.net
Nature of Bonding and Energetics:
Atoms in Molecules (AIM) analysis, a computational method, has revealed that the bonds between the metal center and the oxygen atoms of both the TBP ligand (M-O{TBP}) and the nitrate groups (M-O{NO₃}) possess a significant degree of ionic character. acs.orgnih.govresearchgate.net
Furthermore, computational studies have been successful in estimating the extraction energies for the formation of these complexes. The calculated extraction energies for Pu(IV) and Zr(IV) with TBP were found to be -73.1 kcal/mol and -57.6 kcal/mol, respectively. acs.orgnih.govresearchgate.net The significantly larger extraction energy for the Pu(IV) system provides a quantitative explanation for the observed selectivity in the extraction process. acs.orgnih.govresearchgate.net
Table 2: Computationally Determined Properties of Tri-n-butyl Phosphate (TBP) Complexes with Pu(IV) and Zr(IV)
| Property | Pu(NO₃)₄·2TBP | Zr(NO₃)₄·2TBP | Reference |
|---|---|---|---|
| Ground Electronic State | Quintet | Singlet | acs.orgnih.gov |
| Nature of M-O Bonds | Considerably Ionic | Considerably Ionic | acs.orgnih.govresearchgate.net |
| Extraction Energy (kcal/mol) | -73.1 | -57.6 | acs.orgnih.govresearchgate.net |
Research on Applications in Materials Science and Engineering
Role in Bioresponsive Ceramic Material Development
Butyl decyl phosphate (B84403) is investigated as a precursor for bioresponsive ceramics, a class of materials designed to interact with the biological environment in a specific and controlled manner. These materials hold promise for applications in bone regeneration and tissue engineering.
Butyl decyl phosphate, in the form of its calcium salt, serves as a precursor for the formation of hydroxyapatite (B223615) (HAp), the primary mineral component of bone and teeth. tandfonline.comgoogle.com Salts composed of calcium ions and phosphate esters like this compound can transform into HAp in environments that mimic the conditions of the human body, such as a simulated body fluid (SBF). tandfonline.com This transformation is a key aspect of their bioactivity, as the formation of a HAp layer on the surface of an implanted material can promote bone integration. The thermal decomposition of calcium alkyl phosphates, including the butyl derivative, can lead to the formation of biphasic calcium phosphate mixtures, which are also relevant for bioceramic applications. mdpi.comresearchgate.net
The general chemical equation for the formation of hydroxyapatite from a calcium source and a phosphate source is: 10Ca²⁺ + 6PO₄³⁻ + 2OH⁻ → Ca₁₀(PO₄)₆(OH)₂
In the context of this compound, the phosphate ions are released through enzymatic hydrolysis, which then react with calcium ions present in the surrounding fluid.
The rate at which this compound transforms into hydroxyapatite is influenced by the length of its alkyl chains. Research comparing phosphate esters with different linear alkyl groups, such as methyl, ethyl, butyl, and dodecyl phosphates, has shown that the alkyl chain length is a determining factor in the rate of HAp formation. tandfonline.com For calcium butyl phosphate (CaBuP), the concentration of calcium gradually decreases over time in a simulated body fluid, while the phosphorus concentration increases, suggesting that the hydrolysis of the butyl phosphate is the rate-limiting step in the transformation to HAp. tandfonline.com
Table 1: Influence of Alkyl Chain Length on HAp Transformation
| Phosphate Ester | Alkyl Chain Length | Observed Transformation Behavior in ALP-modified SBF |
|---|---|---|
| Methyl Phosphate | Short | Comparative data suggests faster transformation rates for shorter alkyl chains under specific conditions. |
| Ethyl Phosphate | Short | |
| Butyl Phosphate | Medium | Gradual decrease in Ca concentration, with the rate-determining step being the hydrolysis of butyl phosphate. tandfonline.com |
| Dodecyl Phosphate | Long | Slower transformation kinetics compared to shorter chain counterparts. |
The transformation of this compound into hydroxyapatite is often mediated by enzymes, particularly alkaline phosphatase (ALP). tandfonline.com ALP is an enzyme naturally present in the human body, especially in bone tissue, and it plays a crucial role in mineralization by hydrolyzing phosphate esters to release phosphate ions. tandfonline.comrsc.org
In a biological environment, ALP can act on calcium butyl phosphate, cleaving the ester bond and releasing butyl alcohol and phosphate ions. The released phosphate ions then react with calcium ions to form HAp. tandfonline.com This enzymatic action makes the material "bioresponsive," as its transformation is triggered by a specific biological cue. The rate-determining step for the transformation of calcium butyl phosphate to HAp is believed to be the hydrolysis of butyl phosphate mediated by ALP. tandfonline.com
Functionalization of Surfaces and Interfaces
While specific research on the use of this compound for the functionalization of surfaces and interfaces is not extensively detailed in the provided context, the principles of using alkyl phosphates for surface modification are well-established. Alkyl phosphates can self-assemble on various substrates, forming monolayers that alter the surface properties. This can be used to improve biocompatibility, control protein adsorption, or direct cell adhesion on implantable materials. The butyl and decyl chains of the molecule would provide a hydrophobic character to the surface, which could be tailored for specific applications.
Decellularization Methodologies for Tissue Engineering Scaffolds (Contextual for related phosphates)
In the field of tissue engineering, the decellularization of tissues is a critical step in creating scaffolds for regenerative medicine. The goal is to remove cellular material to prevent an immune response in the host, while preserving the essential structure of the extracellular matrix (ECM). nih.gov Various chemical agents are employed for this purpose, including phosphate esters.
A relevant example is the use of tri-n-butyl phosphate (TnBP), a related organophosphate, in decellularization processes. nih.govnsf.gov Studies have shown that TnBP can be effective in removing cell nuclei while maintaining the structural and compositional integrity of the tissue. nih.gov For instance, a 1% TnBP solution has been successfully used to decellularize porcine diaphragm tendon, resulting in an acellular scaffold that retains the original ECM composition, strength, and biocompatibility. nih.gov While less structurally damaging than some other agents like alcohols and acetone, TnBP alone may be insufficient for complete decellularization and is often used in combination with other treatments. nsf.gov The mechanism of action for zwitterionic detergents like TnBP involves the disruption of protein-protein interactions. nsf.gov
Development of Novel Coatings and Surface Modifiers
Phosphate esters are valuable in the development of advanced coatings and surface modifiers due to their excellent adhesion-promoting properties, particularly on metallic substrates. alfa-chemistry.com They function by reducing the surface tension between the coating and the substrate, allowing for better wetting and adhesion. alfa-chemistry.com The inclusion of phosphate esters in coating formulations can significantly enhance the durability and performance of the coating, helping to prevent delamination and corrosion. alfa-chemistry.com
Advanced Research in Separation Science and Solvent Extraction
Extraction Mechanisms of Metal Ions by Alkyl Phosphates
Alkyl phosphates are highly effective in extracting a wide range of metal ions from aqueous solutions. nih.gov Their mechanism of action typically involves the formation of stable complexes with metal ions, facilitating their transfer from the aqueous phase to an immiscible organic phase. mdpi.comdecachem.com The extraction process can be categorized based on the nature of the extractant. Acidic organophosphorus compounds, such as dialkyl phosphoric acids, operate via a cation exchange mechanism, where a proton on the extractant is exchanged for a metal ion. mdpi.comrsc.org Neutral extractants, like tri-n-butyl phosphate (B84403) (TBP), function through a solvation mechanism, where the extractant solvates a neutral metal salt. mdpi.comdecachem.com
The efficiency and selectivity of these extractants are determined by their molecular structure, including the nature of the atoms attached to the phosphorus center and the length of the alkyl chains. mdpi.com These structural features influence key physicochemical properties like hydrophobicity, acidity (pKa), and the stability of the formed metal-ligand complexes. mdpi.com
The interaction between an alkyl phosphate ligand (L) and a metal ion (Mⁿ⁺) in solution results in the formation of a coordination complex. A stability constant, also known as a formation constant (β), quantifies the strength of this interaction at equilibrium. wikipedia.orgscispace.com It is a measure of the tendency for the complex to form. scispace.comresearchgate.net The thermodynamic stability of a complex is directly related to the metal-ligand bond energies. scispace.com
The stoichiometry of the extracted complex—the ratio of metal ions to extractant molecules—is crucial for understanding and optimizing the extraction process. For neutral alkyl phosphates like TBP, uranium (VI) and plutonium (IV) are often extracted from nitrate solutions as UO₂(NO₃)₂(TBP)₂ and Pu(NO₃)₄(TBP)₂, respectively. researchgate.net For acidic alkyl phosphates, the stoichiometry can be more complex. For instance, the extraction of some divalent metals (M²⁺) by dialkyl phosphoric acids (HR) can result in complexes with a 4:1 ligand-to-metal ratio, such as [M(R)₂(HR)₂]. researchgate.net
The stability of these complexes is influenced by several factors:
Nature of the Metal Ion: Factors like ionic radius, charge, and the classification of the metal ion (e.g., hard or soft acid) affect complex stability. scispace.com
Nature of the Ligand: The basicity of the ligand is a key factor. wikipedia.org For alkyl phosphates, properties like the acid dissociation constant (pKa) play a significant role; a lower pKa value indicates a stronger acid, which can facilitate proton release and metal complexation more effectively. mdpi.com
Chelate Effect: Ligands that can form multiple bonds with a single metal ion to form a ring structure (chelation) result in significantly more stable complexes. wikipedia.orgresearchgate.net
The stability constants for metal complexes can be determined using various experimental methods, which provide the necessary data to calculate the concentration of complexes in a solution. wikipedia.orgelectrochemsci.org
Table 1: General Factors Influencing the Stability of Metal-Alkyl Phosphate Complexes
| Factor | Description | Impact on Stability |
| Metal Ion Charge | The electrostatic attraction between the metal ion and the ligand. | Higher positive charge generally leads to more stable complexes. |
| Metal Ion Radius | The size of the metal ion. | For a given charge, a smaller ionic radius typically results in stronger electrostatic attraction and greater stability. |
| Ligand Basicity (pKa) | The ability of the ligand to donate electrons. | Higher basicity (for the coordinating atom) generally forms more stable complexes. For acidic extractants, a lower pKa enhances extraction at lower pH. mdpi.com |
| Chelation | The formation of ring structures by multidentate ligands. | The chelate effect significantly increases complex stability compared to monodentate ligands. wikipedia.org |
| Steric Hindrance | The spatial arrangement of atoms in the ligand that may impede bond formation. | Bulky groups on the ligand can decrease the stability of the complex. |
Influence of Aqueous Phase Chemistry on Extraction Efficiency
The chemistry of the aqueous phase has a profound impact on the efficiency of metal ion extraction by alkyl phosphates. Key parameters include the pH and the concentration of mineral acids and other complexing agents.
The pH of the aqueous solution is a critical variable, particularly for acidic organophosphorus extractants that operate via cation exchange. rsc.org The extraction of metal cations is highly pH-dependent, with the efficiency of extraction increasing as the pH rises. rsc.org This relationship is often visualized using "pH₁/₂ values," which represent the pH at which 50% of the metal is extracted. A lower pH₁/₂ value signifies a stronger extractant that can recover metals from more acidic solutions. mdpi.comrsc.org
The concentration and type of mineral acid (e.g., HNO₃, HCl, H₂SO₄) in the aqueous phase also play a crucial role. researchgate.net For instance, in some systems, increasing the nitric acid concentration can enhance the extraction of certain ions like Li⁺ while simultaneously depressing the extraction of others like Mg²⁺. nih.gov This demonstrates the potential for selective separation by manipulating the aqueous phase conditions. The rate of metal extraction can also depend on the type of acid present, with the order for Iron(III) extraction by TBP being HCl > HNO₃ ≫ H₂SO₄. researchgate.net The presence of anions from the acid can also facilitate extraction by forming neutral metal-anion species that are then solvated by the alkyl phosphate. nih.govrsc.org
Interfacial Phenomena in Liquid-Liquid Extraction Systems
Molecular dynamics simulations have provided insights into the behavior of phosphoric acid ligands at the liquid-liquid interface. rsc.org These studies show that extractant molecules, along with varying amounts of acid and metal ions, tend to partition to the interface. rsc.org The accumulation of these species affects the properties of the interface, including its thickness and the orientation of water molecules. rsc.org
The extraction mechanism is intimately linked to these interfacial phenomena. For acidic extractants, the deprotonation of the ligand is often a prerequisite for the adsorption of metal ions at the interface. rsc.org Following adsorption, various metal-extractant complexes can form directly at the interface, involving one or more extractant molecules and a number of water molecules. rsc.org Understanding the structure and dynamics of these interfacial complexes is key to comprehending the complete mechanism of metal transfer from the aqueous to the organic phase. rsc.org
Kinetic Studies of Extraction Processes
The speed at which a solvent extraction process reaches equilibrium is a critical factor in its industrial application. Kinetic studies investigate the rate of metal transfer between the aqueous and organic phases. The extraction process can be limited by the rate of diffusion of species to and from the interface or by the rate of the chemical reactions occurring, such as complex formation. mdpi.com
For example, studies on the extraction of iron (III) from a phosphoric acid medium using an alkyl phosphate extractant showed that the rate-limiting step can change with temperature. mdpi.com At lower temperatures (283–300 K), the process was limited by the chemical reaction, whereas at higher temperatures (above 305 K), diffusion became the limiting stage. mdpi.com The rate of extraction is also influenced by physical parameters like the degree of agitation (stirring rate), which affects the interfacial area and the thickness of the diffusion boundary layer. mdpi.com The chemical composition of the aqueous phase, such as the type of mineral acid present, also significantly affects the extraction kinetics. researchgate.net
Regeneration and Reusability of Extraction Solvents
For an extraction process to be economically viable and environmentally sustainable, the organic solvent must be regenerated and reused over many cycles. Regeneration involves stripping the extracted metal from the loaded organic phase and removing any accumulated impurities or degradation products.
One method for regenerating alkyl phosphate solvents that have been used to extract phosphoric acid involves washing the solvent with an aqueous alkali orthophosphate solution. google.com This process, conducted at a high pH (9.5 to 12.5), is effective at removing impurities like silica and fluorine from the solvent before it is reused. google.com To conserve chemicals, a significant portion of the used alkali orthophosphate solution can be recycled back into the washing stage. google.com
For solvents used in nuclear fuel reprocessing, such as TBP, degradation can occur due to contact with nitric and nitrous acids, especially under radiation. researchgate.net Distillation, often under vacuum, is a method used to remove these degradation products. researchgate.net A multi-step process involving dehydration, evaporation in an agitated thin film evaporator, and vacuum distillation can effectively purify the solvent, allowing for its reuse. researchgate.net The goal of regeneration is to restore the solvent's physical and extraction properties to be comparable to those of the fresh solvent. researchgate.netgroupe-seche.com
Separation of Specific Chemical Species in Research Applications
Alkyl phosphates are versatile extractants used to separate a wide variety of metal ions in numerous research and industrial applications. nih.govdecachem.com Their selectivity allows for the purification of target metals from complex mixtures.
A primary application of neutral alkyl phosphates like TBP is in the PUREX (Plutonium and Uranium Recovery by Extraction) process for reprocessing spent nuclear fuel. decachem.comresearchgate.net In this process, TBP selectively extracts uranium and plutonium from a nitric acid solution, separating them from the bulk of fission products and other actinides. decachem.com
Acidic alkyl phosphates are widely employed in hydrometallurgy for the separation of various metals. They have been studied for the extraction and separation of:
Lanthanides and Actinides: Alkyl phosphates are extensively used for separating rare earth elements and actinides. nih.govdecachem.com
Transition Metals: They are effective in separating transition metals. For example, studies have shown the separation of nickel(II) and cobalt(II) from sulfate solutions using di(2-ethylhexyl)phosphoric acid. researchgate.net Iron(III) can also be efficiently extracted from acidic solutions. researchgate.net
Alkali and Alkaline Earth Metals: While less common, alkyl phosphates have been investigated for the selective extraction of ions like lithium from aqueous solutions containing other alkali and alkaline earth metals. nih.gov
The selectivity of these separations can be fine-tuned by adjusting aqueous phase conditions like pH and acid concentration, or by using synergistic mixtures of different extractants. nih.govresearchgate.net
Environmental Fate and Degradation Pathway Research
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis is a primary abiotic degradation pathway for organophosphate esters in aquatic environments. The reaction involves the cleavage of the ester bond (P-O-C) via a nucleophilic attack on the phosphorus atom. This process can be catalyzed by acid or base, with reaction rates being highly dependent on pH and temperature.
The general mechanism for the hydrolysis of a tri-substituted phosphate (B84403) ester like butyl decyl phosphate proceeds stepwise, first yielding a di-substituted phosphate and an alcohol, followed by the slower hydrolysis of the di-substituted ester to a mono-substituted ester and another alcohol, and finally to inorganic phosphate. For an asymmetrical ester like this compound, this would result in the sequential release of butanol and decanol.
The reaction mechanism can involve a concerted pathway where a water molecule or hydroxide ion attacks the phosphorus center, or a stepwise process involving a pentacoordinate intermediate. acs.org The specific pathway is influenced by the nature of the alkyl groups attached to the phosphate core. Generally, the hydrolysis of alkyl phosphate esters is slower than that of aryl phosphates. nih.gov Under alkaline conditions, the hydrolysis of esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org
While specific kinetic data for this compound is not available, studies on other alkyl phosphates provide context for its likely persistence against hydrolysis. For instance, the degradation of OPEs in coastal sediments under abiotic conditions, attributed to chemical hydrolysis, showed half-lives ranging from 23 to 77 days. nih.gov
Table 1: Comparison of Hydrolysis Rates for Various Organophosphate Esters
Note: Data is compiled from studies on analogous compounds to provide context for this compound. nih.govnih.gov
Photodegradation Pathways and Products
Photodegradation can be a significant transformation pathway for OPEs in surface waters and in the atmosphere. This process can occur through direct photolysis, where the molecule absorbs UV radiation and undergoes transformation, or indirect photolysis, which is mediated by photosensitizing species like hydroxyl radicals (•OH). mdpi.com
The photocatalytic degradation of OPEs, often studied using catalysts like titanium dioxide (TiO₂), has been shown to be effective. murdoch.edu.au The mechanism involves the generation of highly reactive hydroxyl radicals that attack the organic moieties of the phosphate ester. mdpi.com For alkyl phosphates, this attack typically leads to the cleavage of the P-O-alkyl bond and subsequent oxidation of the alkyl chains. mdpi.com
For this compound, photodegradation would likely proceed via the cleavage of either the P-O-butyl or the P-O-decyl bond. This would generate dibutyl phosphate or didecyl phosphate, along with corresponding aldehydes or carboxylic acids from the oxidation of the butoxy and decoxy groups. Complete mineralization would ultimately yield carbon dioxide, water, and inorganic phosphate.
Studies on other alkyl phosphates, such as tris(butyl) phosphate, in photoelectrocatalytic systems have demonstrated degradation levels of 37% ± 10% in purified water, with reactivity linked to the susceptibility of the compound to attack by hydroxyl radicals. murdoch.edu.au The primary degradation pathways for many organophosphorus compounds involve the cleavage of the P-S-C or P-O-C bond. nih.gov
Likely Photodegradation Products of this compound:
Dibutyl Phosphate
Didecyl Phosphate
Butyl dihydrogen phosphate
Decyl dihydrogen phosphate
Butanol
Decanol
Related aldehydes and carboxylic acids
Inorganic Phosphate (PO₄³⁻)
Biodegradation Studies
Biodegradation is a critical process determining the ultimate fate and persistence of OPEs in the environment. It involves the transformation and mineralization of the compound by microorganisms.
While no microbial strains have been specifically isolated for their ability to degrade this compound, a wide range of bacteria and fungi are known to degrade other OPEs. These microorganisms often utilize the phosphate ester as a source of carbon, phosphorus, or energy. oup.com Microbial degradation is considered the most significant step in the detoxification of these compounds. oup.com
It is plausible that microbial consortia capable of degrading this compound exist in contaminated soils and sediments. Genera that have been identified to degrade other, structurally related OPEs and could potentially degrade this compound include:
Table 2: Potential Microbial Degraders of this compound Based on Analogue Compounds
The primary metabolic pathway for the biodegradation of organophosphate triesters is initiated by the hydrolytic cleavage of the ester bonds. imrpress.com For an asymmetrical compound like this compound, this would occur sequentially.
The proposed pathway begins with a phosphotriesterase enzyme cleaving one of the ester linkages, releasing either butanol or decanol and forming the corresponding diester (decyl butyl phosphate or this compound, respectively). This diester is then further hydrolyzed by a phosphodiesterase to a monoester (mono-butyl phosphate or mono-decyl phosphate). Finally, a phosphomonoesterase would cleave the remaining ester bond to release inorganic phosphate, which can be assimilated by the microorganism. nih.gov The released alcohols, butanol and decanol, would likely be further metabolized through oxidation to aldehydes and carboxylic acids, eventually entering central metabolic pathways like the TCA cycle.
A study on tert-butylphenyl diphenyl phosphate (BPDP) identified intermediates such as phenol, tert-butylphenol, and diphenyl phosphate, confirming that microbial degradation proceeds through the cleavage of ester bonds. nih.gov This supports a similar stepwise hydrolysis pathway for this compound.
The key enzymes involved in the initial steps of OPE biodegradation are phosphotriesterases (PTEs), also commonly referred to as organophosphate hydrolases (OPH). nih.gov These enzymes belong to the hydrolase class and catalyze the hydrolysis of P-O ester bonds. nih.gov
PTEs often possess a binuclear metal center (e.g., Zn²⁺, Co²⁺, Fe/Zn) in their active site, which facilitates a nucleophilic attack on the phosphorus atom of the substrate. mdpi.comnih.gov This enzymatic hydrolysis is significantly faster and more efficient than abiotic chemical hydrolysis. The biochemistry of OPE degradation across different bacterial species appears to be similar, with a PTE-type enzyme catalyzing the first detoxification step. oup.com Following the initial action of PTEs, other enzymes such as phosphodiesterases and phosphatases are required to complete the degradation to inorganic phosphate. nih.gov
Key Enzyme Classes in OPE Biodegradation:
Phosphotriesterases (PTEs) / Organophosphate Hydrolases (OPH): Catalyze the hydrolysis of the triester to a diester. mdpi.com
Phosphodiesterases: Catalyze the hydrolysis of the diester to a monoester.
Phosphatases (or Phosphomonoesterases): Catalyze the hydrolysis of the monoester to inorganic phosphate.
Environmental Partitioning and Transport Modeling
Understanding the environmental partitioning of this compound is essential for predicting its transport and fate. Multimedia environmental fate models, such as the Multimedia Urban Model (MUM), are used to estimate the distribution of contaminants like OPEs among air, water, soil, and sediment. acs.orgacs.org
These models use the physicochemical properties of a compound—such as vapor pressure, water solubility, and the octanol-air (K_OA) and octanol-water (K_OW) partition coefficients—to predict its behavior. For this compound, the presence of two relatively long alkyl chains (C4 and C10) suggests it would be a semi-volatile organic compound (SVOC) with low water solubility and a high affinity for organic matter and lipids (high K_OW).
This would lead to the following predicted partitioning behavior:
In Air: It would partition between the gas phase and atmospheric particles, with partitioning to particles becoming more significant at lower temperatures. deu.edu.tr
In Water: Due to low solubility, it would tend to adsorb to suspended solids and sediment rather than remaining in the dissolved phase. Water-borne transport is a significant pathway for more soluble OPEs, but would likely be less so for this compound compared to chlorinated OPEs. nih.gov
In Soil and Sediment: It is expected to strongly sorb to the organic fraction of soil and sediment, limiting its mobility and bioavailability but increasing its persistence in these compartments.
Modeling studies of OPEs in urban environments have shown that these compounds are emitted from various sources and can be transported to aquatic systems, with wastewater treatment plants and urban runoff being major contributors. acs.orgnih.gov The mobility of OPEs in these models ranges widely, with some chlorinated OPEs being highly mobile in water, while others are less mobile and tend to deposit in sediment. acs.org this compound would likely fall into the less mobile category due to its predicted high K_OW.
Table 3: List of Compounds Mentioned
Multimedia Environmental Fate Models (e.g., SimpleBox)
Multimedia environmental fate models, such as the SimpleBox model, are instrumental in estimating the distribution and persistence of chemical substances in the environment. rivm.nlrivm.nl These models divide the environment into interconnected compartments (boxes) representing air, water, soil, and sediment. rivm.nl By inputting the physicochemical properties of a substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with emission rates, these models can simulate the chemical's movement and accumulation in different environmental media. rivm.nlrivm.nl
SimpleBox, a Mackay-type multimedia mass balance model, calculates the fluxes and concentrations of a chemical in a defined "unit world" at regional, continental, and global scales. rivm.nl For an organophosphate ester like this compound, the model would predict its partitioning behavior. Given its anticipated low vapor pressure and moderate to high lipophilicity (inferred from its alkyl chains), it is expected to partition predominantly to soil and sediment when released into the environment. Its persistence and potential for long-range transport would also be evaluated based on estimated degradation rates in each compartment.
The application of such models to this compound is currently limited by the absence of specific input parameters. However, data from other organophosphate esters are used to parameterize these models for a general assessment of this class of compounds. rivm.nl
Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior
Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure of a compound to its physicochemical properties and environmental behavior. ecetoc.orguninsubria.it These models are particularly valuable for chemicals like this compound, for which limited empirical data exist. ecetoc.org By analyzing the structural fragments of the molecule, QSARs can estimate properties crucial for environmental fate assessment, such as:
Octanol-Water Partition Coefficient (Kow): This parameter indicates the lipophilicity of a substance and its tendency to bioaccumulate and sorb to organic matter in soil and sediment. For this compound, the presence of the butyl and decyl chains suggests a relatively high Kow value.
Water Solubility: This property influences the compound's mobility in aquatic systems.
Vapor Pressure: This determines the likelihood of the compound partitioning into the atmosphere.
Biodegradation Rate: QSARs can provide an estimation of the compound's susceptibility to microbial degradation.
The reliability of QSAR predictions depends on the availability of robust training datasets containing structurally similar chemicals with known properties. ecetoc.org For organophosphate esters, various QSAR models have been developed to predict their environmental persistence and toxicity. ecetoc.org These models can serve as a screening tool to prioritize further experimental investigation into the environmental behavior of this compound.
Sorption and Desorption Dynamics in Environmental Matrices
The sorption and desorption of this compound to soil and sediment are critical processes that dictate its mobility, bioavailability, and persistence in the environment. Organophosphate esters, in general, are known to adsorb to solid matrices, and the extent of this interaction is influenced by the properties of both the chemical and the environmental matrix.
Sorption refers to the partitioning of a chemical from the aqueous phase to a solid phase, such as soil or sediment particles. For a non-ionic organic compound like this compound, the primary mechanism of sorption is expected to be hydrophobic partitioning into the organic matter fraction of the soil or sediment. The strength of this sorption is often quantified by the organic carbon-water partition coefficient (Koc). Due to the presence of the long decyl and shorter butyl alkyl chains, this compound is expected to have a significant affinity for organic matter, leading to strong sorption.
Desorption is the reverse process, where the sorbed chemical is released from the solid phase back into the aqueous phase. The rate and extent of desorption influence the long-term availability of the compound for degradation and uptake by organisms. Strong sorption, as anticipated for this compound, often leads to slow and incomplete desorption, which can contribute to its persistence in the environment.
Factors influencing the sorption and desorption dynamics of this compound in environmental matrices include:
Soil/Sediment Organic Carbon Content: Higher organic carbon content generally leads to stronger sorption.
Clay Content and Mineralogy: Clay minerals can also contribute to sorption through various surface interactions.
pH: While less critical for non-ionic compounds, pH can influence the surface charge of soil and sediment particles, which may affect sorption.
Temperature: Sorption is an exothermic process, so an increase in temperature can sometimes lead to decreased sorption.
Ionic Strength: The concentration of dissolved salts in the water can influence the solubility of the organic compound and its interaction with the solid phase. nih.gov
Due to the lack of specific studies on this compound, it is not possible to provide a data table of its sorption and desorption coefficients. However, based on the behavior of other long-chain alkyl phosphate esters, it is reasonable to predict that this compound will exhibit strong sorption to soils and sediments, particularly those with high organic matter content, leading to limited mobility and potential for persistence in these compartments.
Analytical Methodologies for Environmental and Complex Matrix Monitoring
Sample Preparation Techniques
Effective sample preparation is a critical step that influences the accuracy, precision, and sensitivity of the final analytical determination. The primary goals are to extract the target analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of OPEs from liquid samples and for the cleanup of extracts from solid samples. chromatographyonline.com The principle involves partitioning the analyte between a solid sorbent and the liquid sample matrix. The versatility of SPE allows for the use of various sorbent materials and elution solvents to optimize the extraction for specific analytes and matrices.
For aqueous samples, SPE can achieve high enrichment factors, allowing for the detection of trace levels of contaminants. nih.gov For solid matrices like soil, sediment, and dust, SPE is employed as a cleanup step after an initial solvent extraction, such as accelerated solvent extraction (ASE) or ultrasonic extraction. merckmillipore.comykcs.ac.cn This removes co-extracted matrix components that could interfere with subsequent chromatographic analysis.
Commonly used SPE sorbents for OPEs include graphitized carbon black (GCB), primary secondary amine (PSA) bonded silica, and polymeric phases like ENVI-18. merckmillipore.comykcs.ac.cnnih.gov The selection of the sorbent and elution solvent is crucial for achieving high recovery rates. For instance, a combination of GCB and NH2 SPE columns has been effective in purifying soil and sediment extracts, with elution using a mixture of n-hexane/acetone containing 5% toluene. ykcs.ac.cn
| Matrix | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
|---|---|---|---|---|
| Soil & Sediment | GCB-NH2 | 5% Toluene in n-hexane/acetone (8:2, v/v) | 64.7 - 123.6 | ykcs.ac.cn |
| Lipid-rich (e.g., eggs, liver) | Primary Secondary Amine (PSA) | Not Specified | 54 - 113 | merckmillipore.com |
| Fall Protection Equipment | ENVI-18 | Acetonitrile | 71.6 - 114 | nih.gov |
| Water | Magnetic Multi-Walled Carbon Nanotubes | Not Specified | 72.5 - 89.1 | chromatographyonline.com |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a traditional and fundamental sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the analysis of organophosphorus compounds in aqueous samples, a suitable organic solvent is chosen to selectively extract the analytes from the water. nemi.gov
While LLE is a well-established method, it has certain disadvantages, including the use of large volumes of potentially hazardous organic solvents and the potential for incomplete phase separation. chromatographyonline.com For these reasons, techniques like SPE are often preferred. chromatographyonline.com However, LLE remains a viable option, particularly in laboratories where automated SPE systems are not available. The efficiency of LLE is dependent on factors such as the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample volume ratio.
Microextraction Techniques
To address the drawbacks of conventional LLE, various microextraction techniques have been developed. These methods significantly reduce solvent consumption and sample volume while often providing higher enrichment factors.
Solid-Phase Microextraction (SPME) is a solvent-free technique that has been successfully applied to the determination of OPEs in water samples. nih.gov It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or headspace extraction), and analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
For OPEs, a polydimethylsiloxane-divinylbenzene (PDMS-DVB) coated fiber is often effective. nih.gov Optimization of parameters such as extraction time, temperature, and salt concentration is necessary to achieve good sensitivity. nih.gov For example, one study found optimal conditions to be direct extraction at room temperature for 40 minutes with the addition of NaCl, achieving quantification limits between 0.010 and 0.025 ng/mL for several OPEs. nih.gov
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate the target analyte from other components in the extract before detection. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC) with Various Detectors
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like many OPEs. drawellanalytical.com The separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For the analysis of OPEs, GC is often coupled with selective detectors to enhance sensitivity and reduce matrix interference. The Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD) are highly selective for phosphorus-containing compounds. nemi.govnih.gov Mass Spectrometry (MS) is also widely used, providing both quantification and structural information for analyte identification. chromatographyonline.comykcs.ac.cn
Typical capillary columns used for OPE analysis include those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5). chromatographyonline.com The temperature program of the GC oven is optimized to achieve good resolution between different OPEs.
| Compound Class | Column Type | Detector | Key Findings/Application | Reference |
|---|---|---|---|---|
| Organophosphate Esters | HP-5 | MS | Analysis of four OPEs in water after magnetic SPE. LODs: 0.038–1 μg/L. | chromatographyonline.comchromatographyonline.com |
| Organophosphorus Compounds | Fused-silica capillary | NPD or FPD | EPA Method 8141B for a wide range of OP compounds in various matrices. | nemi.gov |
| Organophosphate Flame Retardants | Not Specified | NPD | Determination in indoor dust after microwave-assisted extraction. | nih.gov |
| Alkyl Phosphates | 5% OV-210 on Gas Chrom Q | FPD | Determination of metabolites after benzylation derivatization. | d-nb.info |
Liquid Chromatography (LC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is an essential alternative to GC, especially for less volatile or thermally labile OPEs. mdpi.comnih.gov The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
LC is almost always coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of OPEs at trace levels in complex environmental and biological samples. nih.govnih.gov This combination offers excellent sensitivity and selectivity. Different ionization sources can be used, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices. Studies have shown that APCI may offer reduced ion suppression compared to ESI for some OPEs in complex matrices. merckmillipore.com
A variety of column chemistries are available. For instance, hydrophilic interaction liquid chromatography (HILIC) columns have been used to separate a range of OPEs using an acetonitrile/water mobile phase. nih.gov Reverse-phase columns are also frequently employed for the analysis of alkyl phosphates and other OPEs. nih.govacs.org
Advanced Detection and Quantification Methods
The accurate detection and quantification of Butyl decyl phosphate (B84403) in environmental and complex matrices necessitate the use of highly sensitive and selective analytical techniques. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) have become indispensable tools for the trace analysis and identification of organophosphate esters, including compounds structurally similar to Butyl decyl phosphate. nih.govmdpi.com
Mass Spectrometry (MS) for Trace Analysis
Mass spectrometry, particularly when coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), is a powerful method for the trace analysis of organophosphate esters in various samples. nih.govresearchgate.netresearchgate.net The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte. For many organophosphate esters, both techniques have been successfully applied. nih.govnih.gov
In GC-MS analysis of compounds similar to this compound, electron impact (EI) ionization is commonly used. nih.govresearchgate.net The resulting mass spectra exhibit characteristic fragmentation patterns that are crucial for structural elucidation and quantification. nih.gov For alkyl phosphates, fragmentation often involves the cleavage of the alkyl chains, providing valuable information for identification. nih.govresearchgate.net Selected Ion Monitoring (SIM) mode is frequently employed in GC-MS to enhance sensitivity and selectivity for trace-level detection by monitoring specific fragment ions characteristic of the target analyte. chromatographyonline.comoregonstate.edu
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another robust technique, especially for less volatile or thermally labile organophosphate esters. nih.govnih.govntnu.no Electrospray ionization (ESI) is a common ionization source used in LC-MS for these compounds. ntnu.no The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides excellent specificity and sensitivity, minimizing interferences from complex sample matrices. ntnu.nonih.gov This is particularly important for environmental samples where a multitude of other compounds are present. researchgate.netresearchgate.net
Table 1: Illustrative GC-MS and LC-MS/MS Parameters for Analysis of Organophosphate Esters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatographic Column | Capillary column (e.g., HP-5MS) unizar.es | Reversed-phase column (e.g., C18) nih.gov |
| Ionization Mode | Electron Impact (EI) nih.gov | Electrospray Ionization (ESI) ntnu.no |
| Mass Analyzer | Quadrupole d-nb.info | Triple Quadrupole (QqQ) ntnu.no |
| Acquisition Mode | Selected Ion Monitoring (SIM) chromatographyonline.com | Multiple Reaction Monitoring (MRM) nih.gov |
| Typical Injection Volume | 1-2 µL chromatographyonline.com | 5-20 µL nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Contaminant Identification
High-resolution mass spectrometry (HRMS) offers significant advantages for the identification of unknown contaminants and the confirmation of target analytes like this compound in complex matrices. nih.govmdpi.com HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. nih.govelpub.ru This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in environmental analysis. acs.org
The application of HRMS in suspect and non-target screening has enabled the identification of a wide range of organophosphate esters and their transformation products in environmental samples. nih.govdntb.gov.ua This approach is crucial for understanding the full scope of contamination and identifying emerging pollutants. nih.govacs.org For a compound like this compound, HRMS would allow for the confident identification of its molecular ion and key fragment ions with high mass accuracy, significantly reducing the likelihood of false positives. mdpi.comelpub.ru
The fragmentation pathways of organophosphate esters can be investigated in detail using HRMS, providing deeper structural insights. researchgate.net This information is essential for building spectral libraries and improving the confidence of identification in future studies. elpub.ru
Method Validation and Quality Assurance in Analytical Research
The development of robust analytical methods for the determination of this compound requires rigorous validation to ensure the reliability and accuracy of the data. akjournals.comnih.gov Method validation is performed in accordance with established guidelines and typically assesses several key parameters. akjournals.com
Linearity is evaluated to demonstrate that the instrument response is proportional to the analyte concentration over a specific range. nih.govnih.gov This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (r²) of the resulting calibration curve, which should ideally be ≥ 0.99. nih.gov
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical for trace analysis. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.comnih.gov For organophosphate esters in environmental samples, LODs and LOQs in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range are often required. chromatographyonline.comnih.gov
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples. nih.gov Acceptable recovery ranges are typically between 70% and 120%. nih.govresearchgate.netPrecision measures the degree of agreement among a series of individual measurements and is usually expressed as the relative standard deviation (RSD), which should generally be below 15-20%. nih.govnih.gov
Table 2: Typical Method Validation Parameters for Organophosphate Ester Analysis
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 nih.gov |
| Accuracy (Recovery) | 70-120% nih.govresearchgate.net |
| Precision (RSD) | < 15-20% nih.govnih.gov |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 nih.gov |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 nih.gov |
Quality Assurance (QA) and Quality Control (QC) are essential components of the analytical workflow to ensure the ongoing validity of the results. epa.goveurl-pesticides.eu This includes the regular analysis of procedural blanks to monitor for contamination, the use of certified reference materials (if available), and participation in inter-laboratory comparison studies. eurl-pesticides.euresearchgate.net The analysis of duplicate samples and spiked samples within each analytical batch provides further confidence in the data quality. researchgate.net Adherence to a robust QA/QC program is critical for generating defensible data in environmental and complex matrix monitoring. epa.goveurl-pesticides.eu
Interactions in Biochemical and Biological Systems Non Clinical Focus
Enzymatic Hydrolysis and Biotransformation
The biotransformation of alkyl phosphates, such as butyl decyl phosphate (B84403), is anticipated to proceed via enzymatic hydrolysis. Key enzymes involved in the metabolism of similar organophosphate esters include alkaline phosphatases and cytochrome P450 (CYP450) enzymes.
Alkaline phosphatase (AP) is a well-studied enzyme capable of hydrolyzing a variety of phosphate monoesters. nih.govacs.org The catalytic activity of AP is influenced by the pKa of the alcohol leaving group, with a steeper Brønsted correlation suggesting a largely dissociative transition state. acs.org This indicates that the rate of hydrolysis is sensitive to the nature of the alkyl chains. For instance, studies on polyfluorinated alkyl phosphate monoesters have shown that the presence of electron-withdrawing groups on the alkyl chain can increase the catalytic rate of hydrolysis by alkaline phosphatase. oup.com While direct kinetic data for butyl decyl phosphate is unavailable, it is expected to be a substrate for alkaline phosphatases, yielding butanol, decanol, and inorganic phosphate.
Cytochrome P450 enzymes are also pivotal in the metabolism of organophosphate esters, primarily through oxidative reactions. acs.org In vitro studies with fish liver microsomes have demonstrated that tris(n-butyl) phosphate (TNBP) undergoes rapid metabolism. acs.org The primary metabolic pathways involve dealkylation and hydroxylation of the alkyl chains. acs.orgnih.gov For TNBP, dibutyl-3-hydroxybutyl phosphate was identified as the predominant metabolite. acs.org These metabolic processes are catalyzed by specific CYP450 isoforms, such as CYP3A4 and CYP1A. acs.org By analogy, the biotransformation of this compound would likely involve similar CYP450-mediated hydroxylation and dealkylation of both the butyl and decyl chains.
The table below summarizes the key enzymes and metabolic reactions involved in the biotransformation of analogous alkyl phosphates.
| Enzyme Family | Analogous Substrate | Primary Metabolic Reaction(s) | Resulting Metabolites |
| Alkaline Phosphatase | Alkyl Phosphates | Hydrolysis | Alcohol(s) and Inorganic Phosphate |
| Cytochrome P450 | Tris(n-butyl) phosphate (TNBP) | Dealkylation, Hydroxylation | Di(n-butyl) phosphate, Dibutyl-3-hydroxybutyl phosphate |
Substrate-Enzyme Interaction Studies (e.g., for acyltransferases if applicable)
Glycerol-3-phosphate acyltransferases (GPATs) are crucial enzymes in lipid metabolism, catalyzing the acylation of glycerol-3-phosphate to form lysophosphatidic acid. nih.gov The substrate specificity of GPATs is a key determinant of the fatty acid composition of glycerolipids. nih.gov
Studies on GPATs from various plant species have revealed that the enzyme's preference for different acyl-CoA substrates is influenced by the length and degree of saturation of the acyl chain. nih.govresearchgate.net For example, the GPAT from spinach, a chilling-tolerant plant, shows a preference for oleoyl-CoA (an 18-carbon monounsaturated fatty acid) over palmitoyl-CoA (a 16-carbon saturated fatty acid). nih.gov Conversely, the GPAT from squash, a chilling-sensitive plant, prefers palmitoyl-CoA. nih.gov This suggests that the active site of GPAT can differentiate between acyl chains of varying lengths and saturation levels.
While there are no direct studies on the interaction of this compound with acyltransferases, the substrate specificity of GPATs for acyl-CoAs of varying chain lengths suggests that the butyl and decyl moieties of this compound could potentially interact with the active sites of lipid-metabolizing enzymes. However, as this compound is not an acyl-CoA, it is not a direct substrate for GPATs in the canonical glycerolipid synthesis pathway. wikipedia.org
The following table outlines the substrate preferences of GPATs from different sources, illustrating the enzyme's ability to discriminate between different alkyl chain characteristics.
| Enzyme Source | Preferred Acyl-CoA Substrate | Acyl Chain Characteristics |
| Spinach | Oleoyl-CoA | 18 carbons, monounsaturated |
| Squash | Palmitoyl-CoA | 16 carbons, saturated |
Effects on Cellular Processes at a Molecular Level (if demonstrated non-toxicologically)
Direct research on the non-toxicological effects of this compound at the molecular level is not available. However, studies on the cellular effects of elevated inorganic phosphate (Pi), a potential hydrolysis product of this compound, and other simple alkyl phospholipid analogues provide some insights into potential areas of interaction.
Elevated extracellular concentrations of inorganic phosphate have been shown to influence a variety of cellular processes. biorxiv.orgnih.gov At moderately high levels, Pi can promote cell proliferation by activating signaling pathways such as the AKT and extracellular signal-regulated kinase 1/2 (ERK1/2) cascades. biorxiv.org These pathways are central to cell growth and survival. However, at higher concentrations, Pi can induce cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks. nih.gov
Studies on certain alkyl phospholipid analogues have demonstrated cytostatic effects on various cell lines. nih.gov For instance, hexadecylphosphocholine has been shown to inhibit the growth of tumor cells. nih.gov The length of the alkyl chain appears to be a critical factor in the biological activity of these compounds. nih.gov While these compounds are structurally more complex than this compound, these findings suggest that the alkyl chains of phosphate-containing molecules can play a significant role in their interactions with cellular components and signaling pathways.
The table below summarizes the observed molecular-level effects of related compounds.
| Compound/Ion | Cellular Process Affected | Molecular Mechanism |
| Inorganic Phosphate (Pi) | Cell Proliferation | Activation of AKT and ERK1/2 signaling |
| Inorganic Phosphate (Pi) | Cytotoxicity | Rewiring of pro-survival and pro-apoptotic signaling |
| Hexadecylphosphocholine | Growth Inhibition (in tumor cells) | Not fully elucidated, involves cellular signaling |
Future Research Directions and Emerging Areas
Development of Next-Generation Butyl Decyl Phosphate-Based Materials
The development of new materials leveraging Butyl Decyl Phosphate (B84403) is a promising area of research. Future work will likely focus on creating advanced polymers and composites with tailored properties. Research into phosphorus-containing polymers suggests that incorporating this compound could lead to materials with enhanced flame retardancy, thermal stability, and unique interfacial properties. The long alkyl chains (butyl and decyl) can be modified to control the material's flexibility, hydrophobicity, and compatibility with various matrices.
Future research could explore the synthesis of copolymers or the use of this compound as a functional additive in existing polymer systems. For instance, its incorporation into polyurethanes or epoxy resins could yield materials with improved performance for coatings, adhesives, and sealants. The development of such "smart" materials, which respond to environmental stimuli, is another exciting possibility.
Table 1: Potential Next-Generation Materials Incorporating this compound
| Material Class | Potential Functionality | Target Applications | Research Focus |
| Functional Polymers | Flame Retardancy, Plasticization | Electronics, Construction, Automotive | Synthesis of phosphate-containing monomers and polymers. |
| Nanocomposites | Improved Mechanical and Thermal Properties | Aerospace, High-Performance Coatings | Surface modification of nanoparticles with this compound. |
| Self-Healing Materials | Enhanced Durability and Lifespan | Protective Coatings, Structural Components | Incorporation into polymer networks with dynamic bonds. |
| Controlled-Release Systems | Active Ingredient Delivery | Agriculture, Pharmaceuticals | Encapsulation of active compounds within a phosphate matrix. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling is a powerful tool for understanding and predicting the behavior of chemical compounds. For this compound, advanced computational approaches can provide insights into its molecular properties, reactivity, and interactions with other molecules. nih.govresearchgate.netlu.se Quantum mechanical calculations, for example, can be used to model the hydrolysis of the phosphate ester, a critical process for understanding its environmental fate and biological activity. nih.govlu.se
Molecular dynamics simulations can predict the physical properties of materials containing this compound, such as their viscosity, glass transition temperature, and diffusion coefficients. These simulations can also model the compound's behavior at interfaces, which is crucial for its application as a surfactant or lubricant. Predictive modeling can accelerate the design of new materials and processes by reducing the need for extensive experimental work. nih.gov
Table 2: Computational Methods for Modeling this compound
| Computational Method | Predicted Properties | Significance |
| Quantum Mechanics (QM) | Reaction mechanisms, electronic structure, bond energies. | Understanding chemical reactivity and degradation pathways. nih.gov |
| Molecular Dynamics (MD) | Bulk physical properties, interfacial behavior, transport properties. | Predicting material performance and environmental transport. |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity, biodegradability, physical properties. | Rapid screening for environmental and health impacts. |
Novel Synthetic Routes for Improved Efficiency and Sustainability
The development of more efficient and sustainable methods for synthesizing this compound is a key area for future research. Traditional synthesis methods often involve the use of hazardous reagents and produce significant waste. Future research will likely focus on "green" chemistry approaches, such as enzymatic synthesis or the use of renewable starting materials. nih.govrsc.orgbeilstein-journals.org
Catalytic methods that offer high selectivity and yield with minimal byproducts are particularly attractive. For instance, novel catalysts could enable the direct phosphorylation of a mixture of butanol and decanol, simplifying the production process. The development of continuous flow processes could also improve efficiency and safety compared to traditional batch methods. Research into phosphonodepsipeptides synthesis shows various strategies that could be adapted. beilstein-journals.org
Integrated Environmental Risk Assessment Methodologies (Focus on fate and exposure aspects)
A comprehensive understanding of the environmental fate and potential risks of this compound is essential for its responsible use. Future research should employ integrated risk assessment methodologies that combine fate and exposure modeling with ecotoxicological data. Studies on other organophosphate esters have highlighted the importance of understanding their persistence, bioaccumulation potential, and toxicity in various environmental compartments. rivm.nlservice.gov.uk
Research should focus on the biodegradation pathways of this compound in soil and water, identifying the microorganisms involved and the resulting degradation products. The adsorption of the compound to sediment and soil particles is another critical factor influencing its environmental mobility and bioavailability. nih.gov Exposure modeling will be crucial to predict concentrations in different environmental media under various use scenarios, similar to assessments done for compounds like Butyl Benzyl Phthalate. epa.govepa.gov
Exploration of New Catalytic Functions
While primarily known for its use as a plasticizer and flame retardant, the phosphate group in this compound suggests potential catalytic activity. The phosphorus atom can act as a Lewis acid, and the ester oxygen atoms can act as Lewis bases, potentially enabling the catalysis of a range of organic reactions.
Future research could explore the use of this compound or its metal complexes as catalysts in reactions such as esterification, transesterification, and aldol condensation. The long alkyl chains could provide a unique nonpolar environment around the catalytic center, influencing selectivity and reactivity. The development of recyclable catalytic systems based on this compound would be a significant advancement in sustainable chemistry.
Interdisciplinary Research Integrating Synthesis, Characterization, and Application
Future breakthroughs in the science and technology of this compound will likely come from interdisciplinary research that integrates expertise from chemistry, materials science, environmental science, and engineering. A holistic approach is needed to connect the molecular design and synthesis of new this compound-based materials with a thorough characterization of their properties and a clear understanding of their performance in specific applications.
Such integrated research programs will facilitate a "design-for-purpose" approach, where the molecular structure of this compound derivatives is tailored to achieve desired functionalities while minimizing environmental impact. Collaborative efforts will be essential to address the complex challenges and opportunities associated with this versatile compound.
Q & A
Q. What are the optimal synthetic pathways for producing butyl decyl phosphate, and how can purity be validated?
this compound is synthesized via esterification of decyl alcohol with phosphoric acid derivatives. A common method involves reacting decyl alcohol with polyphosphoric acid under controlled temperature (e.g., 60–80°C) to minimize side reactions like hydrolysis . Purity validation typically employs high-performance liquid chromatography (HPLC) with a sodium dodecyl sulfate (SDS)-acetonitrile mobile phase to separate unreacted precursors and byproducts . Confirmatory techniques like infrared spectroscopy (IR) can identify characteristic P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches .
Q. How can researchers ensure sample stability during spectroscopic or chromatographic analysis of this compound?
Stability depends on avoiding hydrolysis and oxidation. Store samples in anhydrous solvents (e.g., methanol) at –20°C to prevent degradation. For chromatographic analysis, use acidic mobile phases (pH ~3.0) with phosphate buffers to suppress ionization and improve peak resolution . Include inert antioxidants like BHT (butylated hydroxytoluene) in sample preparations to mitigate oxidative side reactions .
Advanced Research Questions
Q. What methodological considerations are critical for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids or proteins. Adjust elution gradients to separate structurally similar surfactants .
- Detection Limits : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for trace quantification. Optimize collision energy for the parent ion (e.g., m/z 293 → 97 for phosphate fragment) .
- Calibration : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument drift .
Q. How should researchers address contradictory data in surfactant activity studies of this compound?
Contradictions in critical micelle concentration (CMC) or emulsification efficiency often arise from:
- Sample Heterogeneity : Ensure consistent alkyl chain lengths via GC-MS analysis, as impurities in decyl alcohol precursors alter surfactant behavior .
- Experimental Conditions : Standardize pH (e.g., neutral vs. acidic) and ionic strength, which affect micelle formation. Use dynamic light scattering (DLS) to monitor micelle size distribution under varied conditions .
- Statistical Validation : Perform triplicate measurements with ANOVA to assess variability between replicates .
Q. What advanced techniques can elucidate the interaction mechanisms of this compound with lipid bilayers or enzymes?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between this compound and membrane models (e.g., DPPC liposomes) .
- Molecular Dynamics Simulations : Use software like GROMACS to model phosphate headgroup interactions with lipid acyl chains, focusing on hydrogen bonding and hydrophobic effects .
- Enzyme Inhibition Assays : Test phosphatase activity in the presence of this compound using colorimetric substrates (e.g., p-nitrophenyl phosphate) and Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
Methodological Guidelines for Experimental Design
Q. How to design a robust study investigating the environmental persistence of this compound?
- Sample Collection : Use passive samplers (e.g., POCIS) in aquatic systems to account for temporal variability .
- Degradation Analysis : Conduct OECD 301F biodegradation tests under aerobic conditions, monitoring phosphate release via ion chromatography .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC50) with controls for water hardness, as Ca²⁺/Mg²⁺ ions complex phosphate groups and alter bioavailability .
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Apply the FINER criteria :
- Feasible : Ensure access to analytical tools (e.g., LC-MS/MS) and synthetic precursors.
- Novel : Explore understudied applications, such as its role in drug delivery nanoemulsions.
- Ethical : Adhere to green chemistry principles by minimizing solvent waste in synthesis .
- Relevant : Align with global priorities like surfactant biodegradability .
Data Analysis and Reporting Standards
Q. How to optimize data reproducibility in studies involving this compound?
- Metadata Documentation : Report exact molar ratios in synthesis, solvent grades, and instrument parameters (e.g., HPLC column type, gradient program) .
- Open Data Practices : Deposit raw spectral/chromatographic data in repositories like Zenodo for independent validation .
- Error Analysis : Use RSD (relative standard deviation) thresholds (<5% for replicates) to flag outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
